Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-2-22-16(21)14-12-7-5-9-18-15(12)20(19-14)10-11-6-3-4-8-13(11)17/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVKXYSMYGMEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-59-7 | |
| Record name | 3-Ethoxycarbonyl-1-(2-fluorbenzyl)-1H-pyrazolo-(3,4,5)-pyridin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Pyridine Derivatives with Hydrazine
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation of 3-cyanopyridine derivatives with hydrazine hydrate. For example, 5-fluoro-3-cyano-2-methoxypyridine reacts with hydrazine in n-butanol at 80–100°C for 48–72 hours to yield the pyrazole ring. While this method primarily generates 3-cyano derivatives, adaptation with β-ketoester precursors could directly incorporate the ethyl carboxylate group. Substitution at the pyridine’s 2-position with a methoxy or chloro group facilitates nucleophilic displacement during subsequent alkylation.
Alkylation with 2-Fluorobenzyl Bromide
Following pyrazolo[3,4-b]pyridine core formation, the 1-position is alkylated using 2-fluorobenzyl bromide under basic conditions. A representative procedure involves dissolving the pyrazolopyridine intermediate in dimethylformamide (DMF), adding potassium carbonate (2.5 equiv), and dropwise addition of 2-fluorobenzyl bromide (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, yielding the alkylated product after aqueous workup. This step achieves >85% regioselectivity for the 1-position due to the nitrogen’s higher nucleophilicity compared to the pyridine ring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dioxane enhance alkylation rates by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) favor cyclocondensation. For instance, hydrolysis of the ethyl ester to the carboxylic acid derivative proceeds optimally in dioxane/water (1:1) with NaOH at room temperature, achieving 96% yield. Elevated temperatures (>80°C) accelerate ring closure but risk decomposition, necessitating precise thermal control.
Structural Characterization and Analytical Data
Spectroscopic Analysis
¹H-NMR (400 MHz, DMSO-d₆) of the hydrolyzed carboxylic acid derivative (a related compound) reveals key peaks: δ = 5.84 (s, 2H, benzyl CH₂), 7.14–7.41 (m, 4H, aromatic protons), and 8.49–8.69 (m, 2H, pyridine protons). The ethyl ester’s signature triplet (δ ≈ 1.30 ppm, CH₃) and quartet (δ ≈ 4.30 ppm, CH₂) are observable in the precursor.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace the hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H14FN3O2
- Molecular Weight : 299.30 g/mol
- IUPAC Name : Ethyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxylate
- CAS Number : 256376-59-7
The compound features a pyrazolo-pyridine core structure, which is significant in the development of various pharmacological agents.
Medicinal Chemistry
Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases due to the presence of both the pyrazole and pyridine moieties, which are known to interact with biological targets.
Soluble Guanylate Cyclase Stimulation
Recent studies indicate that this compound acts as a stimulator of soluble guanylate cyclase (sGC), an important enzyme involved in the nitric oxide signaling pathway. The modulation of sGC can have implications in treating cardiovascular diseases and other conditions related to vascular function .
Anticancer Research
Research has also explored its potential anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This compound may exhibit similar effects, warranting further investigation into its efficacy against various cancer types .
Data Table of Applications
Case Study 1: Soluble Guanylate Cyclase Stimulation
A study published in Pharmacology Reports demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds could enhance sGC activity. This compound was included as part of the screening process, showing promising results in increasing cGMP levels in vitro, suggesting potential therapeutic applications in hypertension and heart failure management.
Case Study 2: Anticancer Activity
In a study conducted by researchers at a leading cancer research institute, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The compound exhibited significant inhibition of cell proliferation at micromolar concentrations, prompting further exploration into its mechanism of action and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the pyrazolopyridine core can provide structural stability and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
a) Substituent Effects on Pharmacokinetics
- Ester vs. Nitrile : The target compound’s ethyl ester group (R₃ = COOEt) is hydrolyzed in vivo to carboxylic acid, acting as a prodrug. In contrast, the nitrile analog (R₃ = CN) is metabolically stable, leading to longer half-lives but reduced solubility .
- Fluorine Position : The 2-fluorobenzyl group in the target compound improves binding to soluble guanylate cyclase (sGC) compared to the 4-fluorobenzyl analog, which may exhibit altered steric interactions .
Key Research Findings
Riociguat Synthesis : The target compound’s ester group is critical for prodrug activation, while the nitrile analog (CAS 885319-49-3) is used in late-stage synthesis due to its stability .
Fluorine Impact: The 5-fluoro substitution in Vericiguat intermediates reduces oxidative metabolism, extending half-life by 30% compared to non-fluorinated analogs .
Bromine Utility : Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7) serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions .
Biological Activity
Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various research studies and sources.
- Molecular Formula : C16H14FN3O2
- Molecular Weight : 299.2997 g/mol
- Stereochemistry : Achiral
- CAS Number : 256376-59-7
This compound primarily exerts its biological effects through the inhibition of Class I PI3-kinase enzymes. These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound has been shown to selectively inhibit certain isoforms of these kinases, particularly PI3K-a and PI3K-β, which are implicated in tumorigenesis and cancer progression .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. It has been found effective against several human tumor cell lines, including:
- HeLa Cells : Cervical cancer cells
- HCT116 Cells : Colorectal cancer cells
- A375 Cells : Melanoma cells
In vitro studies report IC50 values indicating potent inhibition of cellular proliferation in these lines, suggesting its potential as a chemotherapeutic agent .
Selectivity and Potency
The selectivity of this compound towards specific kinases allows it to minimize off-target effects often seen with broader-spectrum kinase inhibitors. For instance, it shows a remarkable selectivity ratio of over 265-fold towards CDK2 compared to CDK9, highlighting its potential for targeted cancer therapy .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on PI3-Kinase Inhibition :
- Cell Proliferation Assays :
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Cell Lines Tested |
|---|---|---|
| Antitumor Activity | Significant inhibition | HeLa, HCT116, A375 |
| Selectivity | High (CDK2/CDK9 ratio 265) | Various kinase assays |
| Mechanism | PI3K inhibition | Preclinical models |
Q & A
Q. Basic Research Focus
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1652 cm⁻¹ for carboxylate esters) .
- Melting point analysis : Used to assess purity (e.g., 214–215°C for compound 38) .
- Chromatography (TLC/HPLC) : Monitors reaction progress (e.g., Rf = 0.23 in EtOAc/hexane 1:1) .
What is the role of structurally related compounds in nitric oxide (NO)-sGC signaling pathways?
Advanced Research Focus
Analogues like BAY 41-2272 (a pyrazolopyridine derivative) act as non-heme allosteric activators of soluble guanylate cyclase (sGC):
- Enhance sensitivity to NO/CO by stabilizing the active heme conformation.
- Functional assays (e.g., relaxation of precontracted vascular tissue) validate activity.
Ethyl 1-(2-fluorobenzyl)... derivatives may share similar mechanisms, warranting electrophysiological or enzymatic assays to confirm .
How can impurity profiles be controlled during large-scale synthesis?
Q. Advanced Research Focus
- Process parameter optimization : Temperature, solvent selection (e.g., avoiding DMSO solvates), and catalyst purity reduce byproducts .
- Chromatographic monitoring : Identifies common impurities like unreacted hydrazine intermediates or regioisomers .
- Crystallization protocols : Isolation of sesqui-DMSO or ethyl acetate solvates improves purity in patent-derived methods .
What structural confirmation techniques are used for novel intermediates?
Q. Basic Research Focus
- Single-crystal X-ray diffraction : Resolves regiochemistry and confirms the 3D structure of intermediates (e.g., compound 31) .
- NMR spectroscopy : ¹H/¹³C NMR assignments distinguish between N1- and N2-benzylated isomers (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
How do alternative synthetic routes compare in efficiency and scalability?
Q. Advanced Research Focus
- Traditional routes : Require multistep functional group interconversions (e.g., carboxylate to nitrile via amidation/cyanidation), lowering yields (<40%) .
- Modern routes : Pd-catalyzed cyanation reduces steps and improves scalability (55% overall yield) .
- Key trade-offs : Cost of catalysts vs. purity requirements for pharmaceutical intermediates .
What pharmacological potential does this compound hold based on patent data?
Q. Advanced Research Focus
- Therapeutic applications : Patents highlight derivatives as sGC activators for cardiovascular diseases (e.g., pulmonary hypertension) and anticancer agents .
- Structure-activity relationship (SAR) : Fluorine substitution at the benzyl position enhances metabolic stability and target binding affinity .
- Preclinical models : In vivo efficacy is validated using tissue relaxation assays and NO-dependent vasodilation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
